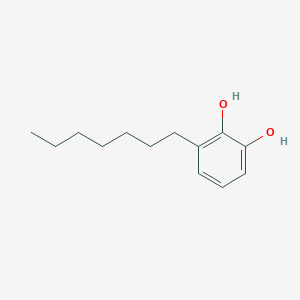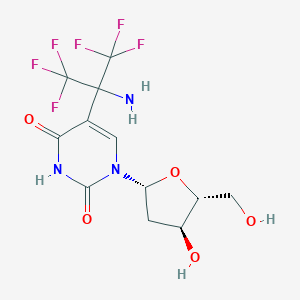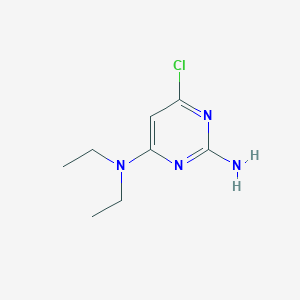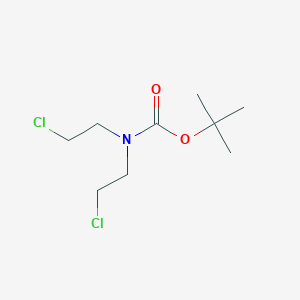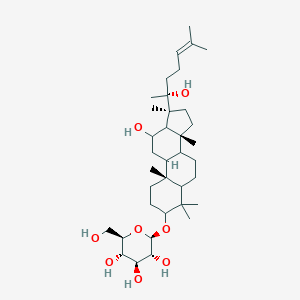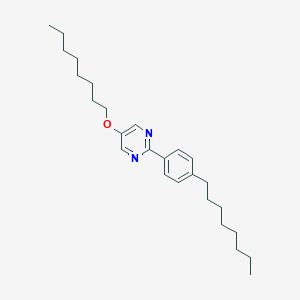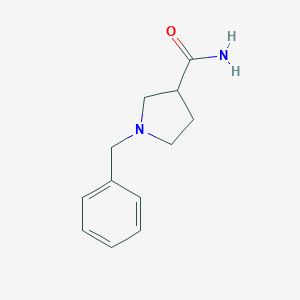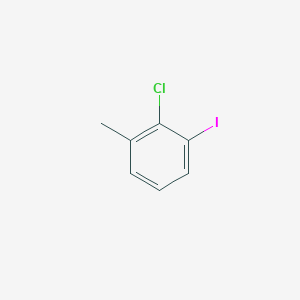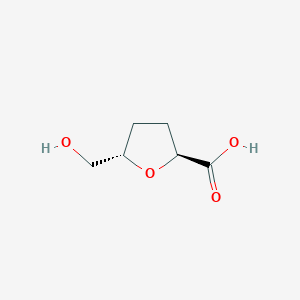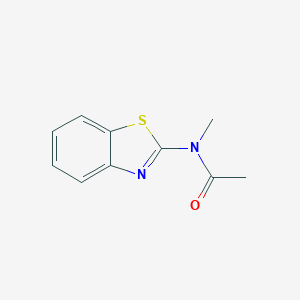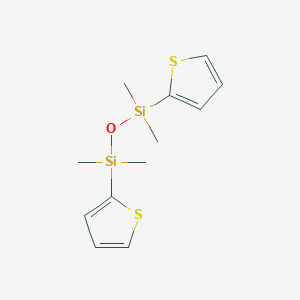
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane, commonly known as DTTMS, is a chemical compound that has been widely used in scientific research. DTTMS is a siloxane-based compound that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of DTTMS is not fully understood. However, it is believed that DTTMS acts as a nucleophile in organic reactions, and can form stable complexes with transition metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DTTMS. However, DTTMS has been reported to have low toxicity, and is not expected to cause any adverse effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTMS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DTTMS is also relatively inexpensive, making it an attractive option for researchers. However, DTTMS has some limitations, including its low solubility in common organic solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving DTTMS. One potential area of research is the use of DTTMS as a building block for the synthesis of new organic compounds with potential applications in materials science and electronics. Another potential area of research is the use of DTTMS as a dopant in organic solar cells, with the aim of improving their efficiency. Additionally, the use of DTTMS as a sensitizer in dye-sensitized solar cells could also be explored. Finally, the development of new synthesis methods for DTTMS could also be an area of future research.
Métodos De Síntesis
DTTMS can be synthesized through various methods, including the reaction of 1,1,3,3-tetramethyldisiloxane with 2-thiophenecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with hexamethyldisiloxane in the presence of a base, and the reaction of 2-thiophenecarboxaldehyde with 1,1,3,3-tetramethyldisilazane in the presence of a base.
Aplicaciones Científicas De Investigación
DTTMS has been widely used in scientific research as a building block for the synthesis of various organic compounds. DTTMS has been used as a ligand in organometallic chemistry, and as a precursor for the synthesis of thiophene-based polymers. DTTMS has also been used as a dopant in organic solar cells, and as a sensitizer in dye-sensitized solar cells.
Propiedades
Número CAS |
124733-28-4 |
|---|---|
Nombre del producto |
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane |
Fórmula molecular |
C12H18OS2Si2 |
Peso molecular |
298.6 g/mol |
Nombre IUPAC |
[dimethyl(thiophen-2-yl)silyl]oxy-dimethyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C12H18OS2Si2/c1-16(2,11-7-5-9-14-11)13-17(3,4)12-8-6-10-15-12/h5-10H,1-4H3 |
Clave InChI |
QADSGEVECQYJAL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2 |
SMILES canónico |
C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2 |
Sinónimos |
1,3-DI(THIEN-2-YL)-1,1,3,3-TETRAMETHYLDISILOXANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



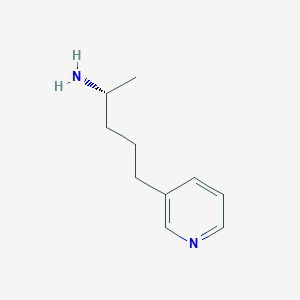
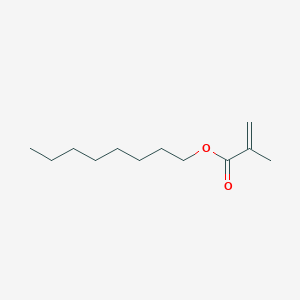
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
